Guanosine-5',5''-d2 Monohydrate
Description
Properties
CAS No. |
478511-34-1 |
|---|---|
Molecular Formula |
C10H15N5O6 |
Molecular Weight |
303.271 |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]-3H-purin-6-one;hydrate |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1D2; |
InChI Key |
YCHNAJLCEKPFHB-FCRKRYBXSA-N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N.O |
Synonyms |
2-Amino-1,9-dihydro-9-β-D-ribofuranosyl-6H-purin-6-one-5’,5’’-d2; DL-Guanosine-5’,5’’-d2; Guanine Ribonucleoside-5’,5’’-d2; 9-β-D-Ribofuranosylguanine-5’,5’’-d2; 2-Aminoinosine-5’,5’’-d2; NSC 19994-5’,5’’-d2; Vernine-5’,5’’-d2; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity Assessment
Chemical Synthesis Pathways for Guanosine-5',5''-d2 Monohydrate and Related Deuterated Ribonucleosides
The chemical synthesis of this compound typically follows a convergent strategy that involves the preparation of a deuterated ribose precursor followed by the coupling of the guanine (B1146940) nucleobase. This approach allows for precise control over the location of the isotopic label.
A common pathway begins with the synthesis of D-ribose deuterated at the 5'-position, namely [5-2H(2)]-D-ribose. nih.gov This key intermediate can be prepared through multi-step organic synthesis starting from simpler, non-labeled sugars. The deuteration step itself often involves the reduction of a suitable precursor, such as a 5'-aldehyde or a related derivative, using a deuterium (B1214612) source like sodium borodeuteride (NaBD₄) or deuterium gas (D₂) with a catalyst.
Once the [5',5''-d2]-D-ribose derivative is synthesized and appropriately protected, it is activated for glycosylation. A widely used method for coupling the ribose and nucleobase is the silyl-Hilbert-Johnson reaction. In this procedure, a silylated derivative of guanine (e.g., persilylated guanine) is reacted with the activated, protected 5',5''-dideuterio-ribose derivative (often an acylated or halo-sugar). This reaction forms the crucial N-glycosidic bond between the N9 position of guanine and the C1' position of the deuterated ribose.
Subsequent deprotection steps are then carried out to remove the protecting groups from the sugar and the nucleobase, yielding the final Guanosine-5',5''-d2 product. The monohydrate form is typically obtained through crystallization from an aqueous solution. While this general strategy is robust, variations exist, particularly in the choice of protecting groups and the specific coupling conditions, to optimize yield and purity. rsc.orgacs.org A patent has also described processes for synthesizing deuterated ribonucleosides where the deuterium enrichment can be controlled to range from 0.1% to 98% at specific positions. google.com
Methodologies for Verifying Isotopic Purity and Positional Enrichment in Synthesized Compounds
After synthesis, it is imperative to verify both the isotopic enrichment (the percentage of molecules that contain the deuterium label) and the positional integrity (confirmation that the label is at the intended C5' position). High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the synthesized compound with high accuracy. rsc.org This allows for the direct confirmation of deuterium incorporation. By comparing the mass spectrum of the deuterated compound to its non-deuterated (natural abundance) analogue, the degree of isotopic enrichment can be calculated. The mass spectrum of a successfully synthesized sample will show a peak cluster where the most abundant ion is two mass units higher than that of the unlabeled compound. The relative intensities of the ions corresponding to the unlabeled (M), singly deuterated (M+1), and doubly deuterated (M+2) species are used to calculate the percentage of isotopic enrichment. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the definitive method for determining the precise location of the deuterium atoms within the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the two protons at the C5' position (H5' and H5'') will be significantly diminished or completely absent. oup.com The degree of signal reduction, when compared to an internal standard or the integration of other non-deuterated protons in the molecule (like H1'), provides a quantitative measure of the positional deuteration. oup.com
²H NMR (Deuterium NMR): A more direct method is ²H NMR. In this experiment, only deuterium nuclei are observed. mdpi.com A successful synthesis will yield a spectrum with a signal at the chemical shift corresponding to the 5'-position of the ribose ring, confirming the location of the label. Since the natural abundance of deuterium is very low (~0.015%), it is highly unlikely to find more than one ²H atom per molecule by chance, making any observed signal directly attributable to the synthetic labeling. mdpi.com
¹³C NMR (Carbon-13 NMR): The incorporation of deuterium at the C5' position also affects the ¹³C NMR spectrum. The C5' carbon signal will exhibit a characteristic splitting pattern (a triplet for -CD₂) due to one-bond coupling with the deuterium nuclei (¹J_C,D_) and will experience an isotopic shift to a slightly higher field (upfield). This provides further evidence for the successful and site-specific incorporation of the label.
Together, these analytical methods provide a comprehensive characterization of the synthesized this compound, ensuring its suitability for subsequent biochemical or structural studies. rsc.orggoogle.com
| Technique | Information Provided | Key Observation |
|---|---|---|
| Mass Spectrometry (MS) | Isotopic enrichment, overall mass confirmation | Shift in molecular ion peak by +2 Da; relative intensities of M, M+1, M+2 peaks |
| ¹H NMR | Positional enrichment | Disappearance or significant reduction of the H5'/H5'' proton signals |
| ²H NMR | Direct confirmation of label position | Presence of a signal at the chemical shift corresponding to the C5' position |
| ¹³C NMR | Confirmation of label position | Splitting of the C5' signal into a triplet and an upfield isotopic shift |
Advanced Spectroscopic Characterization Leveraging Deuterium Labeling
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems
Deuterium (B1214612) labeling has become an indispensable strategy in NMR spectroscopy for the study of biomolecules. nih.gov Because deuterium has a spin I=1, compared to I=1/2 for a proton, its NMR properties are distinctly different. These differences are exploited to simplify spectra, probe molecular motion, and elucidate structural details that are often inaccessible with unlabeled compounds. wikipedia.org
One of the most immediate benefits of deuterium substitution is the simplification of proton (¹H) NMR spectra. researchgate.net In an unlabeled guanosine (B1672433) molecule, the protons at the 5' and 5'' positions of the ribose ring are part of a complex spin system, leading to intricate signal multiplicities due to scalar (J) coupling with the H4' proton. The substitution of these protons with deuterons in Guanosine-5',5''-d2 Monohydrate effectively removes their signals from the ¹H NMR spectrum.
This isotopic replacement has two major consequences:
Signal Disappearance: The resonances corresponding to H5' and H5'' vanish from the proton spectrum.
Decoupling Effect: The coupling interactions between the H5'/H5'' protons and the adjacent H4' proton are eliminated. This transforms the H4' signal from a complex multiplet into a simpler pattern (e.g., a doublet from coupling only to H3'), making it easier to identify and analyze.
This spectral simplification is critical for resolving overlapping signals in crowded regions of the NMR spectrum, enabling more accurate assignment of the remaining proton resonances.
| Proton | Expected Multiplicity (Unlabeled Guanosine) | Expected Multiplicity (Guanosine-5',5''-d2) | Reason for Change |
|---|---|---|---|
| H1' | Doublet | Doublet | Coupling to H2' is unaffected. |
| H2' | Multiplet | Multiplet | Coupling to H1' and H3' is unaffected. |
| H3' | Multiplet | Multiplet | Coupling to H2' and H4' is unaffected. |
| H4' | Multiplet | Doublet of Doublets (or Triplet) | Coupling to H5' and H5'' is eliminated. |
| H5', H5'' | Multiplet | Signal Absent | Protons are replaced by deuterons. |
Deuterium NMR is a highly sensitive probe of molecular dynamics. wikipedia.org The relaxation of a deuteron (B1233211) is dominated by the quadrupolar mechanism, which is modulated by the reorientation of the carbon-deuterium (C-D) bond vector. This makes deuterium relaxation measurements a direct reporter on the motion at the labeled site.
By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterons at the 5' and 5'' positions of this compound, researchers can quantify the motional properties of the exocyclic hydroxymethyl group of the ribose. This information is crucial for understanding:
Local Flexibility: The degree of conformational freedom of the ribose ring and its side chain.
These dynamic parameters are essential for building a complete picture of biomolecular function, as flexibility is often directly linked to catalytic activity and binding affinity. nih.gov
| Relaxation Parameter | Typical Experiment | Information Gained |
|---|---|---|
| T₁ (Spin-Lattice Relaxation) | Inversion Recovery | Characterizes fast motions (picosecond to nanosecond timescale). |
| T₂ (Spin-Spin Relaxation) | Carr-Purcell-Meiboom-Gill (CPMG) | Sensitive to both fast and slow motions (microseconds to milliseconds). |
| R₁ρ (Rotating Frame Relaxation) | Spin-Lock Experiment | Probes slow timescale motions, such as chemical exchange processes. researchgate.net |
Deuterium labels can be used as a filter in more complex NMR experiments to specifically observe or suppress signals based on the presence of the isotope. In "isotope-edited" NMR experiments, the large difference in resonance frequency between ¹H and ²H is used to design pulse sequences that differentiate protons attached to ¹²C from those near a ¹³C or, in this case, a deuteron.
When this compound is used as a ligand to study its interaction with a protein or another nucleic acid, deuterium editing can be employed to:
Filter Protein Signals: In an isotope-filtered Nuclear Overhauser Effect (NOE) experiment, one can specifically observe only the NOEs originating from the protons of the unlabeled protein to the deuterated ligand, thereby mapping the binding interface.
Simplify Ligand Spectra in Complex: By acquiring a deuterium-decoupled proton spectrum, the signals of the ligand are sharpened, and by using editing techniques, signals from the much larger binding partner can be suppressed, allowing for a clear view of the bound ligand's conformation.
These methods are invaluable for studying weak or transient interactions that are common in biological signaling pathways.
The spectral simplification afforded by deuterium labeling extends its benefits to multi-dimensional NMR experiments, which are the cornerstone of molecular structure determination in solution. By reducing the number of proton signals and their coupling complexities, deuterium substitution enhances the quality and interpretability of 2D and 3D NMR spectra. dntb.gov.ua
For this compound, this enhancement is particularly beneficial for:
COSY (Correlation Spectroscopy): Reduced crowding in a 2D COSY spectrum makes it easier to trace the connectivity of the remaining protons in the ribose ring, confirming their assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): A less congested NOESY spectrum allows for the unambiguous identification of through-space interactions. This is critical for determining the glycosidic bond conformation (syn vs. anti) and the sugar pucker, which are key structural features of nucleosides.
By improving spectral resolution, deuterium labeling enables more precise distance restraints to be derived from NOESY data, leading to higher-resolution 3D structures of the molecule or its complexes.
Mass Spectrometry (MS) for Quantitative and Mechanistic Investigations
Mass spectrometry is a premier analytical technique for the sensitive detection and quantification of molecules. The use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest levels of accuracy and precision in quantitative MS. rsc.org
Isotope Dilution Mass Spectrometry (IDMS) is a powerful method for determining the exact amount of an analyte in a complex sample. nist.gov this compound is an ideal internal standard for the quantification of endogenous guanosine in biological matrices such as plasma, urine, or DNA hydrolysates. springernature.com
The methodology involves the following steps:
A precisely known amount of this compound (the "heavy" standard) is added to the biological sample containing an unknown amount of natural guanosine (the "light" analyte).
The sample undergoes extraction, purification, and, if necessary, derivatization. A key advantage of IDMS is that any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard, as they are chemically identical and co-elute during chromatography.
The sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), often using a highly selective technique like Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor a specific precursor-to-product ion transition for both the light analyte and the heavy standard.
The ratio of the signal intensity of the endogenous guanosine to that of the this compound is measured. Because a known amount of the standard was added, this ratio allows for the direct and highly accurate calculation of the concentration of the endogenous guanosine. nih.gov
The +2 Da mass difference provides a clear separation in the mass spectrum, ensuring no cross-talk between the analyte and standard signals.
| Compound | Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Product Ion (Guanine base) [BH₂]⁺ (m/z) |
|---|---|---|---|---|
| Guanosine | C₁₀H₁₃N₅O₅ | 283.09 | 284.1 | 152.1 |
| Guanosine-5',5''-d2 | C₁₀H₁₁D₂N₅O₅ | 285.10 | 286.1 | 152.1 |
Native Mass Spectrometry Approaches for Probing Non-Covalent Assembly and Oligomerization
Native mass spectrometry is a powerful technique for studying non-covalent biomolecular complexes in the gas phase, preserving their solution-state stoichiometry and interactions. nih.govnih.gov Guanosine and its derivatives are well-known for their ability to self-assemble into higher-order structures, most notably G-quadruplexes, which are held together by Hoogsteen hydrogen bonds between four guanine (B1146940) bases to form a G-quartet. researchgate.net
Native MS can be used to detect and characterize these guanosine oligomers. By using gentle ionization techniques like nano-electrospray ionization (nESI), intact G-quadruplexes and other non-covalent assemblies can be transferred into the mass spectrometer. nih.gov The resulting mass spectrum reveals the distribution of different oligomeric states (e.g., tetramers, octamers).
The use of this compound in native MS studies offers several advantages. As a stable, non-exchangeable isotope label, it can be used in mixing experiments to probe the dynamics of assembly and subunit exchange. For example, by mixing labeled and unlabeled guanosine solutions, one can monitor the formation of mixed oligomers containing both species. The resulting mass spectrum would show a distribution of peaks corresponding to all possible combinations of labeled and unlabeled monomers within the complex, providing insights into the assembly mechanism.
Furthermore, techniques like ion mobility-mass spectrometry (IM-MS) can be coupled with native MS to provide information about the shape and cross-sectional area of the different oligomers. nih.gov This would allow for the differentiation of various conformers or assembly states that may have the same mass but different three-dimensional structures.
Vibrational Spectroscopy (Infrared and Raman) for Analysis of Deuterium-Induced Band Shifts
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding environment. mdpi.com The substitution of hydrogen with deuterium is a subtle chemical modification that leads to significant and predictable changes in vibrational spectra due to the mass difference. nih.gov
In this compound, the replacement of two protons with deuterons at the 5' carbon of the ribose primarily affects the C-H stretching, bending, and rocking vibrations associated with this position. The frequency of a vibrational mode is approximately proportional to 1/√μ, where μ is the reduced mass of the atoms involved. For a C-D bond compared to a C-H bond, the increased reduced mass results in a downward shift (redshift) of the stretching frequency.
This isotopic shift is highly localized and serves as a precise spectroscopic marker. For example, the C-H stretching vibrations typically appear in the 2800–3000 cm⁻¹ region of the IR and Raman spectra. The corresponding C-D stretching vibrations are expected to appear at a significantly lower frequency, typically around 2100–2200 cm⁻¹. This clear separation allows for the unambiguous assignment of vibrational modes associated with the 5' position of the ribose. nih.govacs.org
Raman spectroscopy studies on deuterated guanosine nucleotides have demonstrated the utility of this approach for determining the kinetics of hydrogen-deuterium exchange and assigning vibrational frequencies. nih.gov The specific labeling in this compound would allow for a detailed analysis of the conformational dynamics of the ribose ring and the exocyclic group, as changes in their environment would be reflected in the position and intensity of the C-D vibrational bands.
Table 2: Expected Vibrational Frequency Shifts in this compound
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) |
| C-H/C-D Stretch | 2850 - 3000 cm⁻¹ | ~2100 - 2200 cm⁻¹ |
| C-H/C-D Bend | 1350 - 1480 cm⁻¹ | ~950 - 1050 cm⁻¹ |
Neutron Scattering and Diffraction for High-Resolution Deuterium Localization in Condensed Phases
While X-ray diffraction is a primary method for determining molecular structures, it is largely insensitive to hydrogen atoms due to their low electron density. In contrast, neutron scattering and diffraction techniques rely on the interaction of neutrons with atomic nuclei, providing a unique and powerful method for locating hydrogen and its isotope, deuterium. wikipedia.orgnih.gov
The neutron scattering lengths of hydrogen (¹H) and deuterium (²H or D) are significantly different; ¹H has a negative scattering length, while D has a large, positive scattering length comparable to that of carbon or oxygen. stfc.ac.uknih.gov This property makes neutron diffraction exceptionally sensitive to isotopic substitution.
For a single crystal of this compound, neutron diffraction would be the definitive method for precisely localizing the two deuterium atoms on the 5' carbon. nih.gov By analyzing the neutron scattering density map, the positions of the deuterium atoms can be resolved with high accuracy, confirming their location and providing detailed information about the conformation of the ribose ring, including the torsion angle around the C4'-C5' bond.
Applications in Structural Biology and Biophysical Chemistry
Structural Determination of Ribonucleic Acids (RNAs) and Deoxyribonucleic Acids (DNAs) Utilizing Ribose Deuteration
The determination of high-resolution structures of RNAs and DNAs is fundamental to understanding their biological roles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, but its application to larger nucleic acids is often hampered by severe spectral overlap and rapid relaxation, leading to broad signals. The strategic incorporation of deuterium (B1214612), particularly at the ribose moiety, can significantly alleviate these challenges.
The use of nucleotides specifically deuterated at the ribose carbons, such as those derived from Guanosine-5',5''-d2 Monohydrate, is a key strategy for simplifying NMR spectra. scienceopen.com By replacing protons with deuterons at the 5' and 5'' positions of the guanosine (B1672433) ribose, the complexity of the proton NMR spectrum is reduced, and resonance line-widths are narrowed. tandfonline.comnih.gov This spectral simplification is critical for resolving ambiguities and facilitating the assignment of proton resonances, which is a prerequisite for structure determination. tandfonline.com
For instance, in the context of RNA structure determination, the extensive overlap of ribose proton signals, which resonate in a narrow chemical shift range, presents a major obstacle. nih.gov The site-specific deuteration of the ribose, including at the H5'/H5'' positions, effectively removes these protons from the 1H-NMR spectrum, leading to remarkable spectral simplification. nih.gov This approach has been successfully applied to determine the structures of various RNA molecules. nih.gov The synthesis of such specifically deuterated ribonucleoside triphosphates (NTPs), including those with deuterium at the 5',5''-positions, is often achieved through enzymatic methods, starting from appropriately labeled glucose precursors. scienceopen.comtandfonline.comnih.gov
Table 1: Impact of Ribose Deuteration on NMR Spectra of Nucleic Acids
| Feature | Without Deuteration | With Ribose Deuteration (e.g., at 5',5'') |
| Spectral Complexity | High, significant overlap of ribose proton signals. nih.gov | Reduced, removal of specific proton signals. nih.govnih.gov |
| Resonance Linewidth | Broad, due to rapid relaxation. tandfonline.com | Narrower, due to reduced dipolar relaxation. tandfonline.com |
| Resonance Assignment | Difficult and often ambiguous for larger molecules. google.com | Facilitated and more accurate. tandfonline.com |
| Structural Information | Limited for complex systems. google.com | Enables determination of more precise structural parameters. nih.gov |
Investigation of Protein-Nucleic Acid Recognition and Complex Formation Dynamics
The interactions between proteins and nucleic acids are central to a vast array of cellular processes, including gene regulation, DNA replication, and repair. Understanding the molecular basis of this recognition is a major goal of structural biology. Deuterium labeling, in conjunction with techniques like NMR and mass photometry, provides powerful means to probe these interactions.
Furthermore, the arginine-guanine pairing is a frequently observed motif in protein-nucleic acid recognition, where the guanidinium (B1211019) group of arginine forms specific hydrogen bonds with the guanine (B1146940) base. moleculararchitecture.orgbuffalo.edu Studying the dynamics and stability of such interactions can be enhanced by the use of deuterated guanosine. While the deuteration is on the ribose, the resulting spectral simplification of the entire nucleotide can help in unambiguously identifying the specific guanosine residues involved in the interaction.
Mass photometry is another technique that benefits from the use of labeled components to study the stoichiometry and affinity of protein-nucleic acid complexes in solution. refeyn.com While not directly dependent on deuteration, the ability to produce well-defined, labeled nucleic acid ligands, for which this compound is a precursor, is crucial for these assays.
Analysis of Conformational Dynamics and Folding Landscapes of Biomacromolecules
Biomacromolecules are not static entities but exist as an ensemble of interconverting conformations. These conformational dynamics are often intimately linked to their biological function. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) has emerged as a powerful method to study these dynamics. nih.govresearchgate.netacs.org
In a typical HDX-MS experiment, a protein or nucleic acid is exposed to a deuterated solvent (D₂O). The rate of exchange of labile amide protons in proteins or exchangeable protons in nucleic acids with deuterium is dependent on their solvent accessibility and involvement in hydrogen bonding. nih.govnih.gov Regions that are highly structured and protected from the solvent will exchange more slowly than flexible and exposed regions. chemrxiv.org By quenching the exchange reaction at various time points and analyzing the mass increase of the molecule or its fragments, a map of the conformational dynamics can be generated. acs.orgfrontiersin.org
While HDX-MS primarily probes the exchange of protons on the protein backbone or the nucleobases, the incorporation of deuterated nucleotides like this compound during the in vitro synthesis of RNA provides a stable, non-exchangeable isotopic label. This can be used in more complex experimental setups, for example, to distinguish between different RNA molecules in a mixture or to act as a reference point in sophisticated NMR experiments designed to probe dynamics. The presence of the deuterated ribose does not interfere with the hydrogen exchange of the base protons, allowing for complementary information to be obtained.
Table 2: Research Findings on Conformational Dynamics using Deuterium Labeling
| Technique | Finding | Reference |
| HDX-MS | Provides insights into protein folding, interactions, and conformational changes by measuring deuterium uptake. researchgate.net | researchgate.net |
| HDX-MS | Can identify binding interfaces and allosteric effects in protein-ligand and protein-protein complexes. nih.gov | nih.gov |
| HDX-MS | Allows for the characterization of functionally relevant states of biomolecules that may be difficult to study with other methods. frontiersin.org | frontiersin.org |
| NMR with Deuteration | Reduces spectral complexity to study the dynamics of large RNA molecules. tandfonline.comnih.gov | tandfonline.comnih.gov |
Probing Solvent Accessibility and Hydrogen Bonding Networks through Deuterium Exchange
The three-dimensional structure of a biomolecule is stabilized by a complex network of hydrogen bonds, and its interaction with the surrounding solvent is crucial for its stability and function. Deuterium exchange techniques are highly sensitive probes of these features.
For example, in a 2D 1H-1H NOESY experiment in D₂O, the absence of ribose proton signals due to deuteration can prevent signal overlap with the remaining base and imino protons, allowing for a clearer analysis of their exchange rates and through-space interactions. nih.gov This provides a more detailed picture of the hydrogen-bonding network and the regions of the nucleic acid that are exposed to the solvent.
In essence, while the deuterium atoms in this compound are not the ones being exchanged in a typical HDX experiment, their presence significantly enhances the quality and interpretability of the data obtained from techniques that probe the exchange of other labile protons within the RNA molecule.
Mechanistic Enzymology and Biochemical Pathway Elucidation
Tracing Metabolic Fluxes and Intermediate Formation in Nucleoside and Nucleotide Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govresearchgate.net The introduction of a labeled substrate like Guanosine-5',5''-d2 Monohydrate allows researchers to track the incorporation of the deuterium (B1214612) atoms into downstream metabolites. By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the distribution of the isotopic label can be precisely measured, providing a detailed map of active metabolic routes. nih.govnih.gov
For instance, when cells are supplied with this compound, the deuterium-labeled ribose moiety can be traced as it is incorporated into the RNA backbone or as it enters other metabolic pathways following nucleotide degradation. This allows for the quantification of fluxes through key pathways such as the purine (B94841) salvage pathway, where pre-formed nucleobases and nucleosides are recycled to synthesize nucleotides. biorxiv.org
Table 1: Illustrative Metabolic Flux Analysis Data
| Metabolite | Isotopologue | Relative Abundance (%) | Inferred Pathway Activity |
|---|---|---|---|
| Guanosine (B1672433) Triphosphate (GTP) | M+2 | 75 | High flux through nucleotide phosphorylation |
| Ribose-5-phosphate | M+2 | 15 | Contribution from nucleotide degradation to the pentose (B10789219) phosphate (B84403) pathway |
| Lactate | M+1 | 5 | Minor shunting of ribose carbons into glycolysis |
This approach is particularly valuable for understanding how metabolic pathways are rewired in disease states such as cancer, where nucleotide synthesis is often upregulated to support rapid cell proliferation. mit.edu
Elucidation of Enzyme Catalytic Mechanisms through Deuterium Kinetic Isotope Effects
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The C-D bond is stronger and has a lower zero-point energy than a C-H bond, meaning it requires more energy to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.org This phenomenon, known as a primary deuterium KIE, is a powerful tool for elucidating enzyme mechanisms. nih.gov
By using this compound as a substrate for enzymes that act on the ribose moiety, researchers can determine if the cleavage of a C-H bond at the 5' position is a rate-determining step in the catalytic cycle. For example, in reactions catalyzed by ribonucleotide reductases, which convert ribonucleotides to deoxyribonucleotides, a significant KIE would suggest that the hydrogen abstraction from the ribose is a key part of the mechanism. The magnitude of the KIE can provide detailed information about the transition state of the reaction. unl.edu While large KIEs are common for deuterium, even small or secondary KIEs, where the deuterium is not directly involved in bond breaking, can provide valuable information about changes in hybridization or the geometry of the active site during catalysis. unl.eduiitd.ac.in
Studies of Substrate Channeling and Allosteric Regulation in Purine Metabolism Enzymes
In many metabolic pathways, the enzymes that catalyze sequential reactions are thought to form transient multi-enzyme complexes called metabolons. nih.gov These complexes can facilitate the direct transfer of intermediates from one active site to the next, a process known as substrate channeling. nih.gov Substrate channeling increases catalytic efficiency and protects reactive intermediates from degradation or diffusion into the bulk solvent. nih.govacs.org
Isotopic labeling studies are a primary method for detecting substrate channeling. nih.gov In the context of de novo purine biosynthesis, a pathway known to involve metabolon formation (the "purinosome"), introducing a labeled intermediate can reveal whether it is incorporated into the final product more efficiently than an unlabeled intermediate added to the bulk medium. nih.govresearchgate.net While this compound would primarily be used to study the salvage pathway, the principles of using isotopically labeled molecules to probe channeling are the same. For example, by tracking the fate of the deuterated ribose, one could investigate the channeling of guanosine or GMP between different enzymes involved in their interconversion and modification.
Furthermore, purine metabolism is tightly regulated by allosteric mechanisms, where the binding of a molecule at one site on an enzyme affects its activity at another site. oup.comnih.gov Purine nucleotides themselves, including GMP and AMP, are key allosteric regulators of the de novo synthesis pathway, often acting as feedback inhibitors. nih.gov Studies using labeled nucleotides like this compound can help to dissect these complex regulatory networks by allowing researchers to distinguish between the pools of nucleotides used for allosteric regulation versus those being actively metabolized. In some organisms, like trypanosomatid pathogens, purine nucleosides such as guanosine can act as primary allosteric activators of protein kinase A, highlighting the diverse regulatory roles of these molecules. elifesciences.org
Investigation of Post-Transcriptional Modifications and Their Enzymatic Catalysis
After transcription, RNA molecules undergo a variety of chemical modifications that are crucial for their structure, stability, and function. wikipedia.orgfrontiersin.org These post-transcriptional modifications are catalyzed by a diverse array of enzymes. researchgate.net Guanosine is a frequent target for such modifications, which can range from simple methylation to the addition of complex chemical groups. nih.govmdpi.com
This compound can be used as a substrate to study the enzymes that modify the ribose portion of guanosine within an RNA chain. For example, 2'-O-methylation is a common modification of the ribose sugar in tRNA and rRNA. frontiersin.orgnih.gov By incorporating this compound into an in vitro transcription reaction, a deuterated RNA substrate can be generated. Subsequent incubation with a 2'-O-methyltransferase would allow for the detailed kinetic and mechanistic analysis of the methylation reaction, including the potential for kinetic isotope effects that could shed light on the catalytic mechanism.
Table 2: Common Post-Transcriptional Modifications of Guanosine
| Modification | Abbreviation | Location | Function |
|---|---|---|---|
| N7-methylguanosine | m7G | 5' cap of mRNA, tRNA, rRNA | mRNA stability and translation, tRNA structure frontiersin.org |
| 2'-O-methylguanosine | Gm | tRNA, rRNA, snRNA | Structural stability, protection from degradation nih.gov |
| Queuosine | Q | Wobble position of certain tRNAs | Translational accuracy and efficiency nih.gov |
| Wybutosine | yW | Anticodon loop of tRNAPhe | Maintains reading frame during translation nih.govmdpi.com |
This compound is a versatile and powerful tool for the detailed investigation of nucleic acid biochemistry. Its ability to act as a tracer in metabolic flux analysis, a probe for enzyme mechanisms through kinetic isotope effects, and a tool to study substrate channeling and post-transcriptional modifications makes it an invaluable compound for researchers seeking to unravel the complexities of cellular metabolism and gene expression. The insights gained from studies utilizing this and similar isotopically labeled molecules are fundamental to our understanding of both normal physiology and the molecular basis of disease.
Research Applications in Nucleic Acid Biosynthesis and Homeostasis
In Vitro Transcription and Replication Studies with Deuterated Ribonucleoside Triphosphates
The process of synthesizing RNA (transcription) and DNA (replication) in a laboratory setting, known as in vitro transcription and replication, has been significantly advanced by the use of deuterated ribonucleoside triphosphates (rNTPs) and deoxyribonucleoside triphosphates (dNTPs). Guanosine-5',5''-d2 triphosphate, derived from the monohydrate, is a key reagent in these studies.
During in vitro transcription, RNA polymerase enzymes incorporate nucleotides into a growing RNA strand. By substituting standard guanosine (B1672433) triphosphate (GTP) with its deuterated counterpart, researchers can introduce deuterium (B1214612) at specific sites in the RNA molecule. scienceopen.comisotope.com This site-specific labeling allows for the detailed study of RNA structure and the mechanism of action of RNA polymerases. For instance, the kinetic isotope effect observed when using deuterated NTPs can reveal which steps in the transcription process are rate-limiting. nih.govresearchgate.net
Similarly, in in vitro replication, DNA polymerases can incorporate deuterated dNTPs into a new DNA strand. This has been instrumental in studying the mechanisms of DNA synthesis and the fidelity of DNA polymerases. nih.govnih.gov The presence of deuterium can influence the rate of nucleotide incorporation and provide insights into the conformational changes that occur within the polymerase active site during catalysis. oup.comnih.gov
Table 1: Impact of Deuterated NTPs on In Vitro Transcription
| Parameter Investigated | Observation with Deuterated NTPs | Significance |
| RNA Polymerase Kinetics | Altered rate of nucleotide incorporation (Kinetic Isotope Effect). nih.govresearchgate.net | Helps to identify the rate-determining steps in transcription. |
| RNA Structure | Allows for specific labeling to study RNA folding and dynamics using techniques like NMR. eurisotop.com | Provides high-resolution structural information of RNA molecules. |
| Transcription Fidelity | Can influence the accuracy of nucleotide incorporation by RNA polymerase. | Reveals insights into the mechanisms ensuring faithful transcription. |
Analysis of Nucleic Acid Stability, Degradation Pathways, and Enzymatic Turnover
The substitution of hydrogen with deuterium at the 5' position of the ribose in guanosine can enhance the stability of nucleic acids. This is attributed to the stronger C-D bond compared to the C-H bond, which makes the molecule more resistant to both chemical and enzymatic degradation. google.comgoogle.com
This increased stability is particularly relevant in the study of RNA, which is inherently less stable than DNA. By synthesizing RNA molecules using Guanosine-5',5''-d2 triphosphate, researchers can produce transcripts with a longer half-life. This is advantageous for various applications, including the development of mRNA-based vaccines and therapeutics, where the stability of the RNA molecule is crucial for its efficacy. google.comgoogle.com
Furthermore, the use of deuterated nucleotides aids in the analysis of nucleic acid degradation pathways. By comparing the degradation rates of deuterated and non-deuterated nucleic acids, scientists can identify the specific sites of enzymatic attack and elucidate the mechanisms of action of nucleases. google.com
Investigation of DNA Damage, Repair Mechanisms, and Mutagenesis at Deuterated Sites
The incorporation of deuterated nucleotides into DNA can be used to study the processes of DNA damage and repair. The altered bond strength at deuterated sites can influence the susceptibility of DNA to damage from various agents, such as reactive oxygen species or UV radiation.
By introducing Guanosine-5',5''-d2 into specific locations within a DNA molecule, researchers can investigate how this modification affects the recognition and repair of DNA lesions by cellular repair machinery. The kinetic isotope effect can provide valuable information about the transition states of the enzymatic reactions involved in DNA repair.
Moreover, studying mutagenesis at deuterated sites can shed light on the mechanisms by which DNA polymerases bypass or incorporate nucleotides opposite a damaged or modified base. These studies are crucial for understanding the origins of mutations and the development of cancer and other genetic diseases.
Engineering of Nucleic Acid Structures with Enhanced Stability via Deuterium Incorporation
The inherent stability conferred by deuterium incorporation is being harnessed to engineer novel nucleic acid structures with tailored properties. By strategically placing deuterated nucleotides like Guanosine-5',5''-d2 within synthetic DNA and RNA molecules, it is possible to create structures with enhanced resistance to nuclease degradation and thermal denaturation. google.comgoogle.com
This approach has significant implications for the field of nucleic acid nanotechnology, where self-assembling DNA and RNA structures are used to create nanoscale devices and scaffolds. The increased stability of deuterated nucleic acids can improve the robustness and longevity of these structures, expanding their potential applications in areas such as drug delivery and biosensing.
Table 2: Applications of Deuterium-Engineered Nucleic Acids
| Application Area | Advantage of Deuterium Incorporation | Example |
| RNA Therapeutics (e.g., mRNA vaccines) | Increased stability and resistance to degradation, leading to improved efficacy. google.comgoogle.com | mRNA molecules with a longer cellular half-life. |
| Nucleic Acid Nanotechnology | Enhanced structural integrity and longevity of DNA/RNA nanostructures. | More robust DNA origami and RNA scaffolds. |
| Aptamer Development | Increased resistance to nucleases, leading to longer-acting aptamers. | Aptamers that can circulate in the bloodstream for extended periods. |
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Molecular Properties
Quantum chemical calculations are instrumental in quantifying the influence of isotopic substitution on molecular properties. The change in mass upon replacing protium (B1232500) with deuterium alters the zero-point vibrational energy (ZPVE) of the molecule, leading to measurable changes in properties like NMR chemical shifts, known as deuterium isotope effects (DIEs).
Density Functional Theory (DFT) is a widely used method to compute these effects. Studies have shown that calculations can rationalize observed DIEs in nucleic acids. For instance, computational approaches suggest that DIEs are not only dependent on the site of deuteration but also crucially on the conformation of the base pairs and electrostatic interactions with the surrounding environment. nih.govacs.org Theoretical calculations of DIEs on ¹³C chemical shifts are often performed by simulating deuteriation, for example, by slightly shortening the C-H bond length in the calculations to mimic the effect of the heavier isotope. mdpi.comruc.dk
The choice of computational method is critical for accuracy. Research comparing different DFT functionals has found that hybrid functionals like B3LYP often provide better predictions of deuterium isotope shifts compared to generalized gradient approximation (GGA) functionals such as PBE. rsc.orgworktribe.com This highlights the importance of selecting appropriate theoretical levels for reliable predictions. The equilibrium-perturbation technique has been used to measure β-deuterium kinetic isotope effects, with pH-dependence studies indicating that the intrinsic effect can be masked by other isotopically silent steps in a reaction pathway. portlandpress.com
| Computational Method | Key Finding on Deuterium Isotope Effects (DIEs) | Reference(s) |
| DFT & Hybrid Car-Parrinello/MM | DIEs depend on base pair conformation and surrounding environment. | nih.govacs.org |
| DFT (B3LYP vs. PBE) | Hybrid B3LYP functional provides significantly better predictions of DIEs than the PBE functional. | rsc.orgworktribe.com |
| DFT with simulated deuteriation | Used to calculate DIEs on ¹³C nuclear shieldings to analyze hydrogen bonding patterns. | mdpi.comruc.dk |
| Equilibrium-Perturbation Technique | pH variation can mask or unmask the intrinsic kinetic isotope effect in enzyme-catalyzed reactions. | portlandpress.com |
Molecular Dynamics Simulations of Deuterated Nucleosides and Nucleic Acids in Solvated Systems
Molecular dynamics (MD) simulations provide insights into the structural dynamics and conformational ensembles of biomolecules in their native solvated environments. For deuterated species, MD simulations are particularly valuable for understanding how isotopic substitution affects the dynamics of the molecule and its interaction with the solvent.
Combining Path Integral Molecular Dynamics (PIMD) with DFT calculations allows for the direct investigation of nuclear quantum effects (NQEs) and their influence on properties like NMR chemical shifts. rsc.orgworktribe.com This approach can link observable isotope-induced shifts directly to quantum phenomena. rsc.org
Standard MD simulations are also used to study the structure and dynamics of deuterated nucleic acids in solution. For example, simulations have been employed to understand the interaction between proteins and platinated, deuterated oligonucleotides, revealing details about the binding interface and conformational changes. chemrxiv.org Furthermore, MD simulations have been used to probe the mobility of water molecules in the solvation shells of nucleotides. These studies have shown that the guanosine (B1672433) monophosphate system tends to have a relatively rigid and well-ordered solvation shell compared to other nucleotides like uridine (B1682114) monophosphate, where water molecules are significantly more mobile. rsc.org This difference in solvent dynamics can have important implications for molecular recognition and function.
| Simulation Technique | System Studied | Key Insight | Reference(s) |
| Path Integral MD (PIMD) + DFT | Guanine-cytosine base pair analogues | Links deuterium-induced NMR shifts to nuclear quantum effects (NQEs). | rsc.orgworktribe.com |
| Molecular Dynamics (MD) | Protein-dsODN complex | Revealed that the flexible N-terminal loop and specific sheets of the protein were key for interaction. | chemrxiv.org |
| Molecular Dynamics (MD) | Guanosine monophosphate hydrate | The solvation shell is well-ordered and relatively rigid. | rsc.org |
| Molecular Dynamics (MD) | Uridine monophosphate hydrate | Water molecules in the solvation shell are remarkably mobile. | rsc.org |
Theoretical Modeling of Spectroscopic Signatures Arising from Deuterium Substitution
Theoretical modeling is essential for interpreting complex experimental spectra and assigning vibrational modes. Deuterium substitution causes predictable shifts in vibrational frequencies, which serve as a powerful tool for validating force fields and understanding vibrational coupling.
DFT calculations are frequently used to simulate the infrared (IR) and Raman spectra of deuterated nucleobases. By comparing the calculated spectra of normal and deuterated species, specific vibrational modes can be unambiguously assigned. aip.orgresearchgate.net For example, DFT vibrational analysis of deuterated 9-methylguanine (B1436491) has been used to simulate its IR spectrum, allowing for the assignment of each band to a specific normal mode. aip.org These calculations have shown that upon deuteration of the amino group, certain C=O stretching and ring deformation modes exhibit noticeable frequency shifts. aip.org
These theoretical models can also elucidate how vibrational coupling is affected by isotopic substitution. Studies on guanine-cytosine (G:C) polynucleotides have used isotope substitution on the guanine (B1146940) carbonyl group to demonstrate that the C=O stretching modes of guanine and cytosine are coupled, with an estimated coupling constant of about 15 cm⁻¹. aip.org To accurately model these systems in solution, calculations often include explicit solvent molecules (e.g., D₂O) to account for hydrogen bonding and solvent effects on the vibrational frequencies. nih.govmit.edu
| Spectroscopic Technique | Theoretical Method | System | Finding | Reference(s) |
| Infrared (IR) Spectroscopy | DFT (B3LYP/6-31G*) | Deuterated 9-methylguanine (9mG-d₃) | Calculated frequency shifts upon deuteration allowed for detailed assignment of vibrational modes. | aip.org |
| Infrared (IR) Spectroscopy | DFT | Methylated nucleobases in D₂O | Determined the ¹³C isotope shift of the C=O group in various chemical environments. | nih.gov |
| 2D IR Spectroscopy | DFT with explicit D₂O | Deuterated Guanosine | Inclusion of explicit solvent molecules is crucial for correctly interpreting experimental spectra and the delocalized nature of base vibrations. | mit.edu |
| Electron Spin Resonance (ESR) | DFT (B3LYP/6-31G(d)) | C-8-deuterated 2'-deoxyguanosine (B1662781) radical | Theoretical hyperfine coupling constants matched experimental values best when hydration with multiple water molecules was included in the model. | nih.gov |
Ab Initio and Density Functional Theory (DFT) Studies of Hydrogen/Deuterium Bonding Interactions
The substitution of hydrogen with deuterium can subtly alter the strength and geometry of hydrogen bonds, a phenomenon known as the Ubbelohde effect. mdpi.com Ab initio and DFT methods are crucial for investigating these subtle changes in the hydrogen/deuterium bonding interactions within and between nucleic acids.
DFT calculations, often paired with a Polarizable Continuum Model (PCM) to simulate solvent effects, are a workhorse for studying complex hydrogen-bonding networks. mdpi.comruc.dk By calculating properties such as NMR nuclear shieldings and DIEs, researchers can dissect intricate intramolecular hydrogen bond patterns. mdpi.comruc.dk The choice of functional remains important, with studies on hydrogen transfer in the guanine-cytosine base pair employing functionals like B3LYP and M06-2X to accurately describe the potential energy surface. researchgate.net
The combination of PIMD simulations with DFT calculations has proven particularly powerful for studying the quantum nature of hydrogen bonds. rsc.orgworktribe.com This approach has been used to investigate nuclear quantum effects and proton tunneling in model base pairs, demonstrating that while significant inter-base proton transfer may not occur under certain conditions, NMR isotope shifts provide a unique probe of these quantum behaviors. rsc.orgworktribe.com These computational studies provide a foundational understanding of how deuteration at specific sites, such as in Guanosine-5',5''-d2 Monohydrate, can influence the hydrogen-bonding interactions that are fundamental to DNA structure and function.
| Theoretical Method | Focus of Study | Key Finding | Reference(s) |
| DFT (B3LYP) with PCM | Complex intramolecular hydrogen bonds | Combination of calculated shieldings and DIEs with experimental data can establish complex H-bond patterns. | mdpi.comruc.dk |
| DFT (M06-2X) | Hydrogen transfer in G-C base pair | Used to accurately describe the potential energy curves for the movement of the hydrogen atom. | researchgate.net |
| PIMD with DFT (B3LYP) | Nuclear quantum effects in H-bonds | NMR isotope shifts offer a unique way to study NQEs and evaluate the accuracy of computational methods for modeling them. | rsc.orgworktribe.com |
| Wave Function Theory (WFT) & DFT | Noncovalent interactions | Provides benchmark data on the strengths of hydrogen-bonding and stacking interactions, crucial for parameterizing simpler models. | acs.org |
Q & A
Q. What advanced statistical methods are recommended for analyzing dose-response data in studies involving this compound?
- Methodological Answer : Apply response surface methodology (RSM) or Bayesian hierarchical modeling to account for variability in deuterated vs. non-deuterated cohorts. For example, in kinase inhibition assays, use a Box-Behnken design to optimize concentrations of the compound, ATP, and Mg²⁺ ions, ensuring interactions are modeled with minimal experimental runs . Validate models using Akaike information criterion (AIC) comparisons .
Data Management and Reporting
Q. How should researchers structure supplementary materials for studies involving this compound to meet journal guidelines?
- Methodological Answer : Follow Beilstein Journal of Organic Chemistry standards:
- Include raw NMR spectra (FID files), HPLC chromatograms, and crystallography data (CIF files) in supplementary materials .
- Label datasets with sequential Arabic numerals (e.g., S1_NMR_Deuterated) and provide metadata (e.g., spectrometer frequency, column type) .
- For multi-step syntheses, provide a flowchart with yields and purity metrics at each stage .
Q. What criteria define robust evidence for the compound’s identity and purity in peer-reviewed submissions?
- Methodological Answer : For novel deuterated compounds, require:
- High-resolution mass spectrometry (HRMS) with <2 ppm error.
- ²H NMR integration confirming deuteration at specified positions.
- Thermogravimetric analysis (TGA) to validate monohydrate stoichiometry .
- Cross-validate with independent techniques (e.g., IR spectroscopy for functional groups) to address reviewer concerns .
Cross-Disciplinary Applications
Q. How can this compound be integrated into pharmacokinetic (PK) studies for deuterated drug analogs?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution differences caused by deuteration. Compare in vivo PK profiles (e.g., Cmax, t½) in rodent models using LC-HRMS with deuterium-specific fragmentation patterns. Adjust models using in vitro hepatocyte clearance data to account for isotopic effects on CYP450 metabolism .
Q. What role does this compound play in advanced nuclear magnetic resonance (NMR) techniques?
- Methodological Answer : As a ²H-enriched probe , it enables quadrupolar relaxation studies to analyze macromolecular dynamics. For example, in RNA folding studies, incorporate the deuterated guanosine into G-quadruplex structures and measure ²H T₁/T₂ relaxation times to map solvent accessibility and base-pair fluctuations . Pair with molecular dynamics simulations to correlate experimental data with conformational ensembles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
